![molecular formula C18H24I3N3O9 B12294161 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)

3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

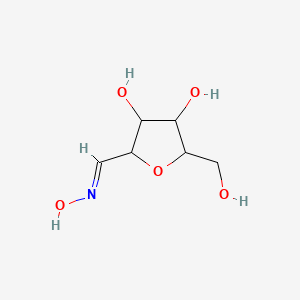

Ioglucol is a triiodoanilide derivative with the molecular formula C₁₈H₂₄I₃N₃O₉. It is primarily used as a nonionic contrast medium in medical imaging, particularly in X-ray and computed tomography scans . The compound is known for its high iodine content, which enhances the contrast of images by increasing the absorption of X-rays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioglucol involves multiple steps, starting with the iodination of aniline derivatives. The key steps include:

Iodination: Aniline derivatives are iodinated using iodine and an oxidizing agent such as nitric acid.

Acetylation: The iodinated aniline is then acetylated using acetic anhydride.

Amidation: The acetylated product undergoes amidation with a gluconic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of Ioglucol typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Reactor Design: Use of stainless steel reactors to withstand the corrosive nature of iodine and other reagents.

Temperature Control: Maintaining optimal temperatures to facilitate the reactions without causing decomposition of intermediates.

Purification: The final product is purified using crystallization and filtration techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ioglucol undergoes several types of chemical reactions, including:

Oxidation: Ioglucol can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated products.

Substitution: Ioglucol can undergo nucleophilic substitution reactions where iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ioglucol has a wide range of applications in scientific research, including:

Medical Imaging: Used as a contrast agent in X-ray and computed tomography scans to enhance image quality.

Biological Studies: Utilized in studies involving iodine metabolism and thyroid function.

Pharmaceutical Research: Investigated for its potential use in drug delivery systems due to its high iodine content and biocompatibility.

Mechanism of Action

Ioglucol exerts its effects primarily through its high iodine content, which enhances the absorption of X-rays. This property makes it an effective contrast agent in medical imaging. The compound interacts with biological tissues, increasing the contrast of images by differentially absorbing X-rays. The molecular targets include various tissues and organs, particularly those with high vascularization .

Comparison with Similar Compounds

Similar Compounds

Iohexol: Another nonionic contrast agent with similar applications in medical imaging.

Iopamidol: Used in X-ray imaging, known for its low osmolality and high safety profile.

Iodixanol: A nonionic, dimeric contrast agent with high iodine content and low osmolality.

Uniqueness of Ioglucol

Ioglucol is unique due to its specific molecular structure, which provides a balance between high iodine content and biocompatibility. This makes it particularly effective in enhancing image contrast while minimizing adverse effects .

Properties

IUPAC Name |

3-[acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c1-6(27)24(3-4-25)13-10(20)8(17(32)22-2)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMHLTWTZQIVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCO)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867042 |

Source

|

| Record name | 3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)

![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)

![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)

![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)